molecular formula C8H17NO2 B2668305 (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol CAS No. 2059937-75-4

(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol

Cat. No.: B2668305
CAS No.: 2059937-75-4
M. Wt: 159.229
InChI Key: LNMFOZBPICUCEW-UHFFFAOYSA-N
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Description

“(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO2/c1-8(6-10)4-7(11-3)5-9(8)2/h7,10H,4-6H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis

(Junyang Jung, H. Ho, & Hee-doo Kim, 2000) explored the use of a chiral auxiliary derived from (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol for the asymmetric synthesis of α-hydroxy esters, demonstrating its potential in bidentate chelation-controlled alkylation processes. This research illustrates the compound's utility in facilitating precise stereochemical outcomes in synthetic organic chemistry.

Organic Synthesis Revisions

A revision in the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde in methanol was presented by (A. Srikrishna, M. Sridharan, & K. Prasad, 2010). The study corrected previous assumptions about the product's structure, showcasing the importance of detailed chemical analysis in organic synthesis.

Methoxylation and Methanolysis Studies

In the field of catalysis and reaction mechanisms, the work of (T. Forester & R. Howe, 1987) on in situ FTIR studies of methanol and dimethyl ether in ZSM-5 provides insights into the formation of methoxy species and their role in hydrocarbon formation, highlighting the compound's relevance in understanding catalytic processes at the molecular level.

Pyrrolin-2-ones Synthesis

Research into the synthesis of pyrrolin-2-ones, as conducted by (Franco Bellesia et al., 2001), demonstrated an unusual approach to obtaining 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, indicating the compound's versatility in synthetic organic chemistry.

Electrochemical Applications

The electrochemical oxidation of catechol and 4-methylcatechol in methanol studied by (D. Nematollahi & S. M. Golabi, 1996) utilized methoxylation reactions to synthesize o-benzoquinone derivatives, showcasing the compound's application in electro-organic synthesis.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .

Properties

IUPAC Name

(4-methoxy-1,2-dimethylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(6-10)4-7(11-3)5-9(8)2/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFOZBPICUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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